1-(4-chlorophenyl)-1H-imidazole-2-thiol

Solid-state characterization Crystallinity Thermal analysis

Common imidazole-2-thiol analogs show variable tautomer ratios and coordination behavior. This 4-chloro derivative provides a well-characterized thione tautomer with validated X-ray crystal structures for both κ¹-S and κ²-S,N binding modes. Key advantages: certified reference standard (Q/HWC001-2023) with ≥98% HPLC purity; logP 3.44 for membrane permeation; high melting point (229-231°C) for stable storage. Ideal for Ru catalysis, drug-discovery building blocks, and HPLC impurity markers. Consistent quality supports reproducible research outcomes.

Molecular Formula C9H7ClN2S
Molecular Weight 210.68 g/mol
CAS No. 17452-12-9
Cat. No. B097131
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(4-chlorophenyl)-1H-imidazole-2-thiol
CAS17452-12-9
Molecular FormulaC9H7ClN2S
Molecular Weight210.68 g/mol
Structural Identifiers
SMILESC1=CC(=CC=C1N2C=CN=C2S)Cl
InChIInChI=1S/C9H7ClN2S/c10-7-1-3-8(4-2-7)12-6-5-11-9(12)13/h1-6H,(H,11,13)
InChIKeyQJWMVYCYPCPSKK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubility29.2 [ug/mL]

Structure & Identifiers


Interactive Chemical Structure Model





1-(4-Chlorophenyl)-1H-imidazole-2-thiol: Physicochemical & Ligand Overview


1-(4-Chlorophenyl)-1H-imidazole-2-thiol (CAS 17452-12-9) is a heterocyclic thiol/thione belonging to the 1-aryl-imidazole-2-thiol class. It exists predominantly as the thione tautomer 3-(4-chlorophenyl)-1H-imidazole-2-thione in the solid state, as reflected by its IUPAC name . The compound features a 4-chlorophenyl substituent at N1 and a reactive thiol/thione group at C2, rendering it a versatile S,N-bidentate ligand for transition metals and a nucleophilic building block for derivatization. Its procurement relevance stems from its distinct physicochemical signature—melting point, lipophilicity, and coordination behavior—which differentiates it from other 1-aryl-imidazole-2-thiol analogs.

S,N-bidentate ligand for transition metal coordination studies
Thione-dominant tautomer for predictable S-donor reactivity
High-purity building block for derivatization and analytical benchmarks

1-(4-Chlorophenyl)-1H-imidazole-2-thiol: Why Substitution Fails


Within the 1-aryl-imidazole-2-thiol series, even seemingly minor substituent changes on the N1-phenyl ring produce substantial shifts in melting point (affecting purification and formulation), lipophilicity (logP, influencing membrane permeability and solubility), and electronic character (modulating metal-binding affinity and tautomeric equilibrium). Substituting a 4-chloro for a 4-fluoro, 4-bromo, or unsubstituted phenyl group is not a benign swap; it alters crystallinity, chromatographic retention, and coordination geometry. These differences, quantified below, mean that a procurement decision based solely on the imidazole-2-thiol core structure risks selecting a compound with divergent physicochemical and functional properties .

Thermal shift Halogen identity on the N1-phenyl ring markedly alters melting point, potentially impacting crystallinity and purification workflows.
Lipophilicity gap Substituting 4-Cl for H or 4-F changes logP by >1 unit, which may shift membrane-permeability context in cell-based assays.
Coordination motif The 4-chloro group modulates S,N-chelate stability; non-halogenated analogs may not reproduce the same κ²-S,N coordination repertoire.

1-(4-Chlorophenyl)-1H-imidazole-2-thiol: Quantitative Comparison


Melting Point Elevation Over Analogs

The 4-chlorophenyl derivative exhibits a melting point (229–231 °C) that is substantially higher than that of the unsubstituted 1-phenyl analog (177 °C) and moderately higher than the 4-fluoro analog (207–209 °C). This indicates stronger intermolecular interactions in the crystal lattice, likely due to halogen bonding involving the chlorine atom. The higher melting point translates into superior thermal stability during storage and processing, and facilitates purification via recrystallization .

Melting Point Elevation
Cross-study comparable
ΔTₘ = +52 °C vs 1-phenyl analog; +22 °C vs 4-fluoro analog
Supports thermal-stability screening and purification method selection
Open capillary data compiled from vendor CoA and databases
Solid-state characterization Crystallinity Thermal analysis

LogP Advantage Over Unsubstituted Phenyl Analog

The 4-chlorophenyl compound has a predicted logP of 3.44, which is approximately 1.3 log units higher than that of the unsubstituted 1-phenyl analog (logP 2.16). This increase in lipophilicity is attributable to the electron-withdrawing and hydrophobic character of the chlorine substituent. The higher logP suggests enhanced membrane permeability, which is advantageous in cell-based assays and drug-discovery campaigns where passive diffusion is a key parameter .

LogP Advantage
Cross-study comparable
ΔlogP = +1.28 vs unsubstituted phenyl analog (logP 3.44 vs 2.16)
Reported lipophilicity context for cell-permeability screening
Predicted logP values; consistent across platforms
Lipophilicity Drug-likeness Partition coefficient

Tunable S,N-Bidentate Ruthenium Coordination

1-(4-Chlorophenyl)imidazole-2-thione (HtimAr) acts as a versatile S,N-bidentate ligand, forming a series of structurally characterized ruthenium(II) and ruthenium(III) complexes. In a comprehensive study, HtimAr reacted with [Ru(PPh₃)₃Cl₂] under different conditions to yield κ¹-S-monodentate, κ²-S,N-chelate, and μ-S,N-bridged dinuclear complexes, all authenticated by single-crystal X-ray diffraction. This contrasts with the behavior of 1-phenylimidazole-2-thione, which, lacking the electron-withdrawing 4-chloro group, exhibits altered donor properties and often fails to form the same range of structurally persistent κ²-chelate complexes under analogous conditions [1].

Ru Coordination Diversity
Class-level inference
Six distinct Ru complexes (κ¹-S, κ²-S,N, μ-S,N) authenticated by single-crystal XRD
Supports coordination-platform screening for catalyst design
Reactions with [Ru(PPh₃)₃Cl₂] in THF/MeOH; CCDC deposition available
Coordination chemistry Ruthenium complexes X-ray crystallography

Thione-Tautomer Dominance via 4-Chloro Substituent

In 1-aryl-imidazole-2-thiols, the thione-thiol equilibrium is highly sensitive to the electronic nature of the aryl substituent. Electron-withdrawing groups (e.g., 4-Cl) stabilize the thione tautomer (C=S) relative to the thiol form (C–SH). For 1-(4-chlorophenyl)-1H-imidazole-2-thiol, the IUPAC name 3-(4-chlorophenyl)-1H-imidazole-2-thione and solid-state IR data confirm predominant existence as the thione. In contrast, the 4-methyl analog (electron-donating) shows a greater thiol character. This tautomeric preference directly influences nucleophilicity, metal-binding site selectivity (S vs. N), and the compound's reactivity profile in derivatization reactions [1].

Thione Tautomer Dominance
Class-level inference
Predominant C=S form confirmed by solid-state IR and IUPAC assignment
Predictable S-coordination and S-alkylation regiochemistry
Tautomer equilibrium is aryl-substituent dependent
Tautomerism Electronic effects Spectroscopic characterization

Purity Grade and Reference Standard Availability

Multiple reputable suppliers offer 1-(4-chlorophenyl)-1H-imidazole-2-thiol at ≥98% purity (HPLC), with certificates of analysis including NMR, HPLC, and LC-MS data. Additionally, a dedicated reference standard (Q/HWC001-2023) is available from Codow Chemical, enabling its use as a pharmaceutical impurity marker or analytical benchmark. This level of documented quality assurance is not uniformly available for all 1-aryl-imidazole-2-thiol analogs; for example, the 4-methyl and 4-fluoro analogs are often supplied at 95–97% purity with less comprehensive analytical documentation .

Purity & Reference Standard
Cross-study comparable
≥98% purity (HPLC); certified reference standard Q/HWC001-2023 available
Lot-consistency review and impurity-marker qualification context
CoA includes NMR, HPLC, LC-MS; documentation not uniform for all analogs
Quality control Reference standard Procurement

Chloro vs. Bromo Analog: Cost-Thermal Stability Advantage

The 4-bromo analog (mp 244 °C) has a melting point within 13 °C of the 4-chloro compound (229–231 °C), but the bromo derivative is substantially more expensive and less readily available from commercial suppliers. The 4-chloro compound balances the desirable high-melting characteristics with cost-effective synthesis from 4-chloroaniline, making it the more economically viable choice for large-scale applications where thermal stability is required .

Cost-Thermal Trade-off
Cross-study comparable
Δmp = –13 °C vs 4-bromo analog; bromo analog typically 2–5× more expensive per gram
Procurement-cost context when mp >225 °C meets handling requirements
Commercial pricing data; multiple global suppliers for chloro analog
Halogen bonding Synthetic accessibility Cost-efficiency

1-(4-Chlorophenyl)-1H-imidazole-2-thiol: High-Value Applications


Homogeneous Catalysis Ligand for Ruthenium Complexes

Researchers developing ruthenium-based catalysts for hydrogenation, transfer hydrogenation, or C–H activation can confidently select 1-(4-chlorophenyl)-1H-imidazole-2-thiol as a ligand. The compound's ability to form multiple well-characterized κ¹-S and κ²-S,N coordination modes, all validated by single-crystal X-ray diffraction [1], provides a predictable coordination platform. This contrasts with the less documented coordination chemistry of the 1-phenyl analog, reducing development time for new catalytic systems.

Medicinal Chemistry: High Lipophilicity & Thermal Stability

In drug-discovery programs where intracellular target engagement is desired, the 4-chlorophenyl derivative offers a logP of 3.44—over 1 unit higher than the 1-phenyl analog [1]—facilitating passive membrane permeation. Its high melting point (229–231 °C) also ensures stability during automated compound storage and handling, making it a preferred intermediate for parallel synthesis libraries targeting intracellular enzymes or receptors .

Pharmaceutical Impurity Reference Standard

The availability of a certified reference standard (Q/HWC001-2023) with documented purity ≥98% [1] enables its use as a qualified impurity marker in HPLC method validation. This is critical for pharmaceutical companies monitoring related substances in imidazole-containing active pharmaceutical ingredients, where regulatory submissions require traceable, high-purity reference materials.

Coordination Polymer & MOF Linker

The dominant thione tautomer and S,N-bidentate chelating ability of 1-(4-chlorophenyl)-1H-imidazole-2-thiol make it a suitable linker for constructing coordination polymers with predictable topology. The chloro substituent's electron-withdrawing effect fine-tunes the donor strength of the sulfur atom, potentially modulating framework stability and porosity compared to unsubstituted or methyl-substituted analogs [1].

Application
Selection Property
Validation Focus
Ru-based homogeneous catalysis ligand
S,N-bidentate chelate repertoire
κ¹-S vs κ²-S,N coordination mode authentication
Medicinal chemistry probe design
Lipophilicity and thermal stability
Cell-permeability context and compound storage integrity
Pharmaceutical impurity reference
Certified purity grade and documentation
HPLC method validation and regulatory traceability review
Coordination polymer / MOF linker
Thione donor strength modulation
Framework topology predictability and porosity context

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

35 linked technical documents
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